Benzonitrile, 2-[(phenylsulfonyl)oxy]-
Description
Benzonitrile, 2-[(phenylsulfonyl)oxy]- is a benzonitrile derivative featuring a phenylsulfonyloxy (-O-SO₂-Ph) substituent at the 2-position of the benzene ring. While specific data on this compound are unavailable in the provided evidence, its structure suggests applications in organic synthesis, pharmaceuticals, or agrochemicals as an intermediate. The absence of direct references necessitates inferences from structurally analogous benzonitrile derivatives discussed below .
Properties
CAS No. |
61622-16-0 |
|---|---|
Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
(2-cyanophenyl) benzenesulfonate |
InChI |
InChI=1S/C13H9NO3S/c14-10-11-6-4-5-9-13(11)17-18(15,16)12-7-2-1-3-8-12/h1-9H |
InChI Key |
CJECNTWIOBRWTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-[(phenylsulfonyl)oxy]- can be achieved through several methods. One common approach involves the reaction of benzonitrile with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product in good to high yields .
Industrial Production Methods
Industrial production of benzonitrile, 2-[(phenylsulfonyl)oxy]- often involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-[(phenylsulfonyl)oxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenylsulfonyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted benzonitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups depending on the nucleophile used.
Reduction: Primary amines derived from the nitrile group.
Oxidation: Sulfonic acids or sulfonates from the oxidation of the phenylsulfonyl group.
Scientific Research Applications
Benzonitrile, 2-[(phenylsulfonyl)oxy]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzonitrile, 2-[(phenylsulfonyl)oxy]- involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The phenylsulfonyl group acts as a leaving group, facilitating the substitution reaction with nucleophiles.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key molecular data for benzonitrile derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| Benzonitrile, 2-[(phenylsulfonyl)oxy]- | Not Available | C₁₃H₉NO₃S | 259.28 | 2-(Phenylsulfonyloxy) |
| Benzonitrile, 4-[[(2-methylhexyl)oxy]methyl]- | 89290-84-6 | C₁₅H₂₁NO₂ | 247.33 | 4-[(2-Methylhexyloxy)methyl] |
| Benzonitrile, 2-[2-(4-cyanophenyl)-2-oxoethoxy]-5-nitro | 688757-55-3 | C₁₆H₉N₃O₄ | 307.26 | 2-(4-Cyanophenyl-2-oxoethoxy), 5-nitro |
| Benzonitrile, 2-fluoro-4-(methylsulfonyl)- | 411233-40-4 | C₈H₆FNO₂S | 199.21 | 2-Fluoro, 4-(methylsulfonyl) |
| Benzonitrile, 4-(methylsulfonyl) | Not Provided | C₈H₇NO₂S | 181.21 | 4-(Methylsulfonyl) |
| Benzonitrile, 2-chloro-6-(phenylmethoxy) | 92161-40-5 | C₁₄H₁₀ClNO | 243.69 | 2-Chloro, 6-(benzyloxy) |
Key Observations :
- Electron-Withdrawing Effects : Sulfonate esters (target compound) are more hydrolytically reactive than sulfones () due to the labile ester linkage.
- Nitro and Cyano Groups: Compounds like 688757-55-3 () exhibit dual electron-withdrawing groups (nitro and cyano), enhancing electrophilicity compared to the target compound’s single cyano group.
Inferred Risks for Target Compound :
- Sulfonate esters may release toxic gases (e.g., SO₂) under decomposition (analogous to ’s NOx/HBr release during combustion).
- Likely irritant (skin/eyes) due to sulfonyl group reactivity, similar to ’s H315/H319 classifications.
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